molecular formula C20H23ClN4O2S B11166172 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166172
M. Wt: 418.9 g/mol
InChI Key: XCVGKGZRYXHPKO-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties

Preparation Methods

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, leading to its therapeutic effects. The compound’s antiviral and antibacterial activities are likely due to its ability to interfere with the replication and metabolic pathways of pathogens .

Properties

Molecular Formula

C20H23ClN4O2S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23ClN4O2S/c21-15-8-6-13(7-9-15)10-17-23-24-20(28-17)22-19(27)14-11-18(26)25(12-14)16-4-2-1-3-5-16/h6-9,14,16H,1-5,10-12H2,(H,22,24,27)

InChI Key

XCVGKGZRYXHPKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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